molecular formula C22H20N4O2S B4188386 N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide

N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide

Cat. No.: B4188386
M. Wt: 404.5 g/mol
InChI Key: RCEIGDQYFHPNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide can be achieved through several synthetic routes. . This reaction typically involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate in an aqueous medium .

Chemical Reactions Analysis

N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide involves its ability to bind to target enzymes through hydrogen bonding and other interactions. The triazole ring acts as both a hydrogen bond acceptor and donor, allowing it to interact with various molecular targets . This binding can inhibit the activity of enzymes involved in disease processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c27-29(28,20-14-8-3-9-15-20)23-16-22(19-12-6-2-7-13-19)26-17-21(24-25-26)18-10-4-1-5-11-18/h1-15,17,22-23H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEIGDQYFHPNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide
Reactant of Route 2
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide
Reactant of Route 3
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide
Reactant of Route 4
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide
Reactant of Route 5
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide
Reactant of Route 6
N-[2-phenyl-2-(4-phenyltriazol-1-yl)ethyl]benzenesulfonamide

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